

# Evaluating the evidence from human epidemiological studies on aspartame and cancer

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Aspartame |           |
| Cat. No.:            | B7770411  | Get Quote |

# Aspartame and Cancer: An In-depth Evaluation of the Epidemiological Evidence

The relationship between **aspartame** consumption and cancer risk has been a subject of scientific debate and public concern for decades. A comprehensive evaluation of the evidence from human epidemiological studies is crucial for researchers, scientists, and drug development professionals to understand the current landscape of this ongoing discussion. This guide provides an objective comparison of key studies, presenting their quantitative data, experimental protocols, and proposed mechanistic pathways.

### **Overview of Epidemiological Findings**

Human epidemiological studies on **aspartame** and cancer have yielded conflicting results. While some large-scale cohort and case-control studies have suggested a potential association between **aspartame** intake and an increased risk of certain cancers, others have found no consistent evidence of such a link. The International Agency for Research on Cancer (IARC) has classified **aspartame** as "possibly carcinogenic to humans" (Group 2B), based on limited evidence, while other regulatory bodies, such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA), have reaffirmed its safety at current acceptable daily intake levels.[1] This divergence in conclusions highlights the complexities and nuances of the available data.



## **Quantitative Data from Epidemiological Studies**

The following tables summarize the quantitative findings from key cohort and case-control studies investigating the association between **aspartame** consumption and cancer risk. These tables present the reported hazard ratios (HR) and odds ratios (OR) with their corresponding 95% confidence intervals (CI), providing a direct comparison of the statistical evidence.

**Cohort Studies** 

| Study (Year)                                        | Population                         | Cancer Type(s)                         | Exposure<br>Comparison                                          | Hazard Ratio<br>(HR) [95% CI]             |
|-----------------------------------------------------|------------------------------------|----------------------------------------|-----------------------------------------------------------------|-------------------------------------------|
| NutriNet-Santé<br>(Debras et al.,<br>2022)[2][3][4] | 102,865 French<br>adults           | Overall cancer                         | High vs. Non-<br>consumers                                      | 1.15 [1.03-1.28]                          |
| Breast cancer                                       | High vs. Non-<br>consumers         | 1.22 [1.01-1.48]                       |                                                                 |                                           |
| Obesity-related cancers                             | High vs. Non-<br>consumers         | 1.15 [1.01-1.32]                       |                                                                 |                                           |
| NIH-AARP Diet<br>and Health<br>Study[1]             | Large cohort of<br>American adults | Lymphoma,<br>leukemia, brain<br>cancer | Higher consumption of aspartame- containing beverages vs. lower | No significant<br>association<br>reported |

#### **Case-Control Studies**



| Study (Year)                                       | Location                                   | Cancer Type(s)                                | Exposure<br>Comparison                    | Odds Ratio<br>(OR) [95% CI] |
|----------------------------------------------------|--------------------------------------------|-----------------------------------------------|-------------------------------------------|-----------------------------|
| Gallus et al.<br>(2007)                            | Italy                                      | Oral cavity and pharynx                       | Consumers vs.<br>Non-consumers            | 0.77 [0.39-1.53]            |
| Oesophageal                                        | Consumers vs.<br>Non-consumers             | 0.77 [0.34-1.75]                              |                                           |                             |
| Colon                                              | Consumers vs.<br>Non-consumers             | 0.90 [0.70-1.16]                              |                                           |                             |
| Rectal                                             | Consumers vs. Non-consumers                | 0.71 [0.50-1.02]                              | _                                         |                             |
| Laryngeal                                          | Consumers vs. Non-consumers                | 1.62 [0.84-3.14]                              | _                                         |                             |
| Breast                                             | Consumers vs. Non-consumers                | 0.80 [0.65-0.97]                              | _                                         |                             |
| Ovarian                                            | Consumers vs. Non-consumers                | 0.75 [0.56-1.00]                              | _                                         |                             |
| Prostate                                           | Consumers vs. Non-consumers                | 1.23 [0.86-1.76]                              | _                                         |                             |
| Kidney                                             | Consumers vs. Non-consumers                | 1.03 [0.73-1.46]                              | _                                         |                             |
| MCC-Spain<br>Study (Palomar-<br>Cros et al., 2023) | Spain                                      | Colorectal (among participants with diabetes) | High vs. Non-<br>consumers of<br>other AS | 1.58 [1.05-2.41]            |
| Stomach (among participants with diabetes)         | High vs. Non-<br>consumers of<br>aspartame | 2.04 [0.7-5.4]                                |                                           |                             |
| Breast (among participants with diabetes)          | High vs. Non-<br>consumers of<br>aspartame | 0.28 [0.08-0.83]                              |                                           |                             |



#### **Methodologies of Key Epidemiological Studies**

Understanding the experimental protocols of these studies is essential for a critical evaluation of their findings.

#### **NutriNet-Santé Cohort Study**

The NutriNet-Santé study is an ongoing, web-based cohort study in France. Participants voluntarily enroll and provide detailed information on their diet, lifestyle, and health status through online questionnaires. **Aspartame** intake is assessed through repeated 24-hour dietary records, where participants declare all foods and beverages consumed, including brand names. Incident cancer cases are identified through self-reporting and validated against medical records. Statistical analyses, such as Cox proportional hazards models, are used to assess the association between **aspartame** consumption and cancer risk, adjusting for a wide range of potential confounding factors.



Click to download full resolution via product page

NutriNet-Santé Study Workflow

#### NIH-AARP Diet and Health Study

The National Institutes of Health-AARP Diet and Health Study is a large prospective cohort study in the United States. Participants completed a baseline food frequency questionnaire (FFQ) that assessed their usual dietary intake over the previous year, including consumption of **aspartame**-containing beverages. Cancer outcomes were ascertained through linkage to state cancer registries and the National Death Index. The association between **aspartame** 



consumption and cancer risk was analyzed using statistical models that adjusted for various demographic, lifestyle, and dietary factors.

#### Italian Case-Control Study (Gallus et al., 2007)

This study was part of a network of hospital-based case-control studies conducted in Italy. Cases were patients with newly diagnosed cancers of various sites, and controls were patients admitted to the same hospitals for acute, non-cancerous conditions. Information on dietary habits, including the use of artificial sweeteners, was collected through a structured questionnaire administered by trained interviewers. Odds ratios for the association between sweetener consumption and cancer risk were calculated using logistic regression models, adjusting for age, sex, education, smoking, alcohol consumption, and other relevant factors.

#### **Proposed Mechanistic Pathways**

While human epidemiological studies primarily establish associations, they have also led to hypotheses about the potential biological mechanisms through which **aspartame** could influence carcinogenesis. These proposed pathways are largely based on the metabolic fate of **aspartame** and its potential effects on the gut microbiome.

#### **Metabolism to Formaldehyde**

One of the main proposed mechanisms centers on the metabolism of **aspartame**. Upon ingestion, **aspartame** is broken down into its constituent parts: aspartic acid, phenylalanine, and methanol. Methanol is subsequently metabolized in the liver to formaldehyde, a known human carcinogen. It is hypothesized that the chronic production of small amounts of formaldehyde from **aspartame** consumption could potentially lead to DNA damage and promote cancer development. However, it is important to note that the human body also produces formaldehyde endogenously, and the quantities derived from **aspartame** are generally considered to be low.





Click to download full resolution via product page

**Aspartame** Metabolism and Potential Carcinogenic Pathway

#### **Gut Microbiota Dysbiosis**

Another area of investigation is the potential impact of artificial sweeteners on the gut microbiota. Some studies suggest that non-nutritive sweeteners, including **aspartame**, can alter the composition and function of the gut microbiome, a condition known as dysbiosis. An imbalanced gut microbiota has been implicated in various chronic diseases, including certain types of cancer. The proposed mechanism involves alterations in microbial metabolites and the induction of chronic inflammation, which could create a microenvironment conducive to tumor growth. However, the direct evidence linking **aspartame**-induced gut dysbiosis to cancer in humans is still limited and requires further investigation.

Proposed Logical Relationship: Aspartame, Gut Microbiota, and Cancer Risk

#### Conclusion

The epidemiological evidence regarding the association between **aspartame** and cancer remains inconclusive. While some studies, notably the NutriNet-Santé cohort, have reported a







modest increased risk for certain cancers with higher **aspartame** consumption, other large-scale studies have not consistently supported these findings. The conflicting results may be attributable to differences in study design, population characteristics, methods of dietary assessment, and the specific types of cancer investigated.

The proposed mechanisms, including the metabolism of **aspartame** to formaldehyde and the induction of gut microbiota dysbiosis, provide plausible biological pathways for a potential carcinogenic effect. However, the direct evidence from human studies to firmly establish these mechanisms as significant contributors to cancer risk at typical consumption levels is still developing.

For researchers, scientists, and drug development professionals, this guide underscores the need for continued rigorous research in this area. Future studies with long-term follow-up, detailed and validated exposure assessments, and the integration of mechanistic investigations will be crucial to provide a more definitive answer to the question of whether **aspartame** consumption is causally linked to cancer in humans.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Artificial Sweeteners and Cancer NCI [cancer.gov]
- 2. Artificial sweeteners and cancer risk: Results from the NutriNet-Santé population-based cohort study PMC [pmc.ncbi.nlm.nih.gov]
- 3. Artificial sweeteners and cancer risk: Results from the NutriNet-Santé population-based cohort study | PLOS Medicine [journals.plos.org]
- 4. hospitalhealthcare.com [hospitalhealthcare.com]
- To cite this document: BenchChem. [Evaluating the evidence from human epidemiological studies on aspartame and cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7770411#evaluating-the-evidence-from-human-epidemiological-studies-on-aspartame-and-cancer]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com